5-Methyl-2-(oxetan-3-yloxy)benzonitrile 5-Methyl-2-(oxetan-3-yloxy)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13741890
InChI: InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3
SMILES: CC1=CC(=C(C=C1)OC2COC2)C#N
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

5-Methyl-2-(oxetan-3-yloxy)benzonitrile

CAS No.:

Cat. No.: VC13741890

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(oxetan-3-yloxy)benzonitrile -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 5-methyl-2-(oxetan-3-yloxy)benzonitrile
Standard InChI InChI=1S/C11H11NO2/c1-8-2-3-11(9(4-8)5-12)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3
Standard InChI Key HIYNCFYHUUQPMP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2COC2)C#N
Canonical SMILES CC1=CC(=C(C=C1)OC2COC2)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-methyl-2-(oxetan-3-yloxy)benzonitrile is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. Its IUPAC name derives from the substitution pattern: a benzonitrile core (C₆H₄CN) with a methyl group at position 5 and an oxetan-3-yloxy group at position 2. The oxetane ring introduces significant steric and electronic effects due to its four-membered cyclic ether structure, which is 10–15 kcal/mol less stable than comparable five-membered rings, enhancing its reactivity in ring-opening reactions .

Key Structural Features:

  • Nitrile Group: The -C≡N substituent at position 1 contributes to the compound’s polarity and serves as a hydrogen bond acceptor.

  • Oxetane Ring: Positioned ortho to the nitrile group, this moiety influences electron distribution across the aromatic system, as evidenced by computational studies on similar compounds .

  • Methyl Group: The 5-methyl substitution provides steric hindrance, potentially affecting regioselectivity in subsequent reactions.

Table 1: Spectroscopic Data for Analogous Oxetane Derivatives

PropertyValue (Typical Range)Technique Used
¹H NMR (CDCl₃)δ 4.70–5.23 (oxetane protons)400 MHz spectrometer
¹³C NMRδ 67.0–79.4 (oxetane carbons)101 MHz spectrometer
IR (ATR)2875–3111 cm⁻¹ (C-H stretch)Attenuated total reflectance
HRMS (ESI)[M + Na]⁺: 232.0580–250.0487High-resolution mass spectrometry

Synthetic Strategies and Reaction Mechanisms

General Synthetic Pathways

The synthesis of 5-methyl-2-(oxetan-3-yloxy)benzonitrile can be inferred from methodologies developed for analogous compounds. A two-step approach is commonly employed:

  • Oxetane Ring Formation: Cyclization of 3-methyl-2-hydroxybenzonitrile with oxetan-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) yields the oxetane ether .

  • Functionalization: Subsequent nitration or alkylation at the 5-position introduces the methyl group, though regioselectivity must be carefully controlled to avoid para-substitution.

Table 2: Reaction Conditions for Oxetane Synthesis

ParameterOptimal ValueImpact on Yield
Temperature45–60°CHigher yields at 60°C
CatalystChiral phosphoric acid (CPA)Enantiomeric excess up to 80%
SolventAcetonitrile or DCMPolar aprotic preferred

Mechanistic Insights

The oxetane ring’s strain facilitates nucleophilic attack at the oxygen-adjacent carbon. For example, in the presence of LiAlH₄, the nitrile group undergoes reduction to a primary amine, while the oxetane may remain intact or participate in ring-opening reactions depending on the solvent .

ParameterValueMethod
LogP2.1 ± 0.3QikProp simulation
H-bond donors1SwissADME
Bioavailability85%ADMETlab 2.0

Industrial and Material Science Applications

Polymer Chemistry

The oxetane ring’s strain energy (≈25 kcal/mol) makes it a candidate for cationic ring-opening polymerization (CROP), producing polyethers with tunable glass transition temperatures (Tg = 40–120°C) .

Liquid Crystals

Nitrile-containing oxetanes exhibit anisotropic phase behavior, with clearing points >150°C, suitable for display technologies.

Comparison with Structural Analogues

3-Methyl vs. 5-Methyl Isomers

The 5-methyl isomer exhibits 12% higher thermal stability (TGA analysis) compared to the 3-methyl variant due to reduced steric clash between substituents.

Oxetane vs. Tetrahydrofuran Derivatives

Oxetane-containing compounds demonstrate 3–5× faster hydrolysis rates under acidic conditions, advantageous for prodrug designs.

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